molecular formula C6H3BrF2S B15201695 2-Bromo-3,6-difluorobenzenethiol

2-Bromo-3,6-difluorobenzenethiol

Cat. No.: B15201695
M. Wt: 225.06 g/mol
InChI Key: ZSSUCGXCMTUSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,6-difluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrF2S It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,6-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution on the benzene ring. For instance, the reaction of 3,6-difluorobenzenethiol with bromine in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-difluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenethiols, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

2-Bromo-3,6-difluorobenzenethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-difluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially disrupting their function. Additionally, the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-difluorobenzenethiol
  • 3-Bromo-2,6-difluorobenzenethiol
  • 4-Bromo-2,6-difluorobenzenethiol

Uniqueness

2-Bromo-3,6-difluorobenzenethiol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise control over molecular interactions is required .

Properties

Molecular Formula

C6H3BrF2S

Molecular Weight

225.06 g/mol

IUPAC Name

2-bromo-3,6-difluorobenzenethiol

InChI

InChI=1S/C6H3BrF2S/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H

InChI Key

ZSSUCGXCMTUSIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)S)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.